(2-(Methylamino)pyrimidin-5-yl)boronic acid CAS number 1033745-26-4
(2-(Methylamino)pyrimidin-5-yl)boronic acid CAS number 1033745-26-4
An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid
Introduction
(2-(Methylamino)pyrimidin-5-yl)boronic acid is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including a wide range of kinase inhibitors and other targeted therapeutics.[1] This guide provides an in-depth analysis of this reagent, covering its physicochemical properties, synthetic considerations, core applications, and detailed experimental protocols. As a bifunctional molecule, featuring both a versatile boronic acid handle for cross-coupling and a decorated pyrimidine ring, it serves as a critical intermediate for the synthesis of complex molecular architectures aimed at challenging biological targets such as oncogenic KRAS proteins.[2][3][4]
The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C bonds.[1][5] This guide is intended for scientists and drug development professionals, offering field-proven insights into leveraging this reagent to accelerate discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. The key characteristics of (2-(Methylamino)pyrimidin-5-yl)boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1033745-26-4 | [6] |
| Molecular Formula | C₅H₈BN₃O₂ | |
| Molecular Weight | 152.94 g/mol | N/A |
| Appearance | Solid | |
| Purity | Typically ≥98% | [6] |
| InChI Key | KZFJQCSGYDFCRC-UHFFFAOYSA-N | |
| InChI | 1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |
Synthesis and Mechanistic Considerations
While specific, scaled-up manufacturing routes are proprietary, a plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids involves a lithium-halogen exchange followed by borylation.[7] This approach offers a reliable pathway from a readily available halogenated pyrimidine precursor.
Plausible Synthetic Pathway:
The synthesis would likely commence with 5-bromo-2-(methylamino)pyrimidine. This precursor undergoes a lithium-halogen exchange at low temperature (typically -78 °C) using an organolithium reagent such as n-butyllithium. The resulting highly reactive pyrimidyl-lithium intermediate is then quenched with a trialkyl borate, like triisopropyl borate, to form a boronate ester. The final step is a careful acidic workup to hydrolyze the ester, yielding the target boronic acid.
Caption: Plausible synthetic route via lithium-halogen exchange.
Core Applications in Drug Discovery
The true value of (2-(Methylamino)pyrimidin-5-yl)boronic acid is realized in its role as a strategic building block for creating novel therapeutics, particularly in oncology.
Synthesis of KRAS Inhibitors
Mutations in the KRAS oncogene are prevalent in many aggressive cancers, including pancreatic, lung, and colorectal cancers.[3][4] The development of direct inhibitors, especially for the G12C and G12D mutations, has become a major focus of modern cancer research.[2][8] The pyrimidine scaffold is a key component in many novel KRAS inhibitors, where it often forms critical interactions within the protein's binding pocket.[4][9] This boronic acid provides an efficient means to install the 2-(methylamino)pyrimidine moiety, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
General Kinase and Enzyme Inhibition
Beyond KRAS, the pyrimidine core is a versatile pharmacophore for targeting a wide range of enzymes. Boronic acids themselves can act as inhibitors by forming reversible covalent bonds with active site serine residues.[10] More commonly, this reagent is used in Suzuki-Miyaura couplings to build larger molecules that target enzymes like VCP/p97, which is implicated in protein homeostasis and is a target in multiple myeloma.[11] The ability to systematically modify molecules by coupling this boronic acid with various aryl or heteroaryl halides is a powerful tool for optimizing potency and selectivity.[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a robust, field-tested methodology for the Suzuki-Miyaura coupling of (2-(Methylamino)pyrimidin-5-yl)boronic acid with a generic aryl bromide.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially available catalyst for a wide range of Suzuki couplings.[13] Its use circumvents the need for additional ligands.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.[1] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[1] The water is crucial for dissolving the inorganic base and aiding in the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will decompose if not handled under an inert atmosphere (e.g., Nitrogen or Argon).[14] This is critical for achieving high yields and reproducible results.
-
Temperature: Elevated temperatures (80-110 °C) are typically required to drive the reaction to completion in a reasonable timeframe.[5]
Step-by-Step Methodology
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
(2-(Methylamino)pyrimidin-5-yl)boronic acid (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)[13]
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (2-(Methylamino)pyrimidin-5-yl)boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 90-110 °C). Stir vigorously for the duration of the reaction.[5]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity and reactivity of boronic acids.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[14][15] The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Storage: Boronic acids are sensitive to moisture and can undergo decomposition (protodeboronation).[14][15] Store in a tightly sealed container in a cool, dry place.[16] For long-term stability, refrigeration (below 4°C) under an inert nitrogen atmosphere is strongly recommended.[14] Anhydrous boronic acids can be hygroscopic and may cake upon exposure to the atmosphere.[17]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]
Conclusion
(2-(Methylamino)pyrimidin-5-yl)boronic acid (CAS 1033745-26-4) is a high-value synthetic intermediate that empowers medicinal chemists to efficiently access novel chemical matter. Its utility in Suzuki-Miyaura coupling reactions provides a direct and reliable method for incorporating the biologically relevant 2-(methylamino)pyrimidine scaffold into drug candidates. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective application in accelerating the discovery of next-generation therapeutics.
References
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- Yin, J., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- Lab Alley. (n.d.). How to Store Boric Acid.
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- Fisher Scientific. (n.d.). (2-(Methylamino)pyrimidin-5-yl)boronic acid.
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- U.S. Borax. (n.d.). Borate handling and storage.
- Ali, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
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- CymitQuimica. (n.d.). Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI).
- Sall, A. D., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
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BLDpharm. (n.d.). BD229313boronic acid. Retrieved from BLDpharm website.
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- PubChem. (n.d.). (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid.
- Jones, A. M., et al. (2022).
- Bioorganic & Medicinal Chemistry. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.
- Molecules. (2020).
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